molecular formula C10H14ClN5O2 B14658512 Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine CAS No. 41610-49-5

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine

Cat. No.: B14658512
CAS No.: 41610-49-5
M. Wt: 271.70 g/mol
InChI Key: RXBLZRXDBWHMHX-UHFFFAOYSA-N
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Description

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is a compound that combines the properties of acetic acid and a guanidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 4-chlorophenylacetic acid with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: A related compound with similar structural features but different functional groups.

    (4-Chlorophenylthio)acetic acid: Another similar compound with a thio group instead of a guanidine derivative.

Uniqueness

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is unique due to its combination of acetic acid and guanidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

41610-49-5

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C8H10ClN5.C2H4O2/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;1-2(3)4/h1-4H,(H6,10,11,12,13,14);1H3,(H,3,4)

InChI Key

RXBLZRXDBWHMHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1N=C(N)N=C(N)N)Cl

Origin of Product

United States

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